molecular formula C12H13BrN2 B13725807 8-Bromo-2-propylquinolin-4-amine CAS No. 1189106-36-2

8-Bromo-2-propylquinolin-4-amine

Cat. No.: B13725807
CAS No.: 1189106-36-2
M. Wt: 265.15 g/mol
InChI Key: SQWJLXMMCDUQHM-UHFFFAOYSA-N
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Description

8-Bromo-2-propylquinolin-4-amine is a quinoline derivative with a bromine atom at the 8th position and a propyl group at the 2nd position. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 8-Bromo-2-propylquinolin-4-amine, often involves classical methods such as the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, and Doebner-von Miller reactions . These methods typically involve the cyclization of aniline derivatives with various carbonyl compounds under acidic or basic conditions.

Industrial Production Methods: Industrial production of quinoline derivatives can involve greener and more sustainable methods, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods aim to reduce environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-propylquinolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Organolithium or Grignard reagents in anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinoline derivatives .

Mechanism of Action

The mechanism of action of 8-Bromo-2-propylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 8-Bromo-2-propylquinolin-4-amine is unique due to the presence of both a bromine atom and a propyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1189106-36-2

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

8-bromo-2-propylquinolin-4-amine

InChI

InChI=1S/C12H13BrN2/c1-2-4-8-7-11(14)9-5-3-6-10(13)12(9)15-8/h3,5-7H,2,4H2,1H3,(H2,14,15)

InChI Key

SQWJLXMMCDUQHM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C=CC=C(C2=N1)Br)N

Origin of Product

United States

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